

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1519349

[Get Quote](#)

An In-depth Technical Guide to the Solubility Profile of **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine**

Executive Summary

6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a substituted heterocyclic compound belonging to the pyrazolopyridine class. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to natural purines, which allows derivatives to act as antagonists in various biological processes, including as kinase inhibitors for anticancer applications. Despite its relevance, a critical gap exists in the public domain regarding the experimental solubility data for this specific molecule. Solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential.

This guide provides a comprehensive analysis of the predicted physicochemical properties of **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** and its implications for solubility. In the absence of experimental data, we provide a robust, step-by-step protocol for determining kinetic solubility—a standard in early-stage drug discovery. Furthermore, we discuss the broader context of solubility challenges within the pyrazolopyridine family and touch upon potential enhancement strategies, equipping researchers with the foundational knowledge and practical tools required for their work.

Physicochemical Profile and Solubility Prediction

Direct experimental solubility data for **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** is not readily available in scientific literature or chemical databases. However, we can predict its likely behavior by examining its chemical structure and the properties of closely related analogs.

The core structure, a fused pyrazole and pyridine ring system, is generally hydrophobic. The addition of a bromine atom further increases its lipophilicity. While the methyl group slightly increases molecular weight and lipophilicity, it critically removes a hydrogen bond donor site present in the parent molecule, 6-bromo-1H-pyrazolo[4,3-b]pyridine, which is expected to decrease its solubility in aqueous media.

Property	Value (Predicted/Calculated)	Significance for Solubility	Source
Molecular Formula	C ₇ H ₆ BrN ₃	The elemental composition of the molecule.	-
Molecular Weight	212.05 g/mol	Higher molecular weight can sometimes negatively correlate with solubility.	
CAS Number	749930-37-8	A unique identifier for this chemical substance.	
Predicted LogP	~1.9 - 2.2	LogP (octanol-water partition coefficient) measures lipophilicity. A value >1 suggests poor aqueous solubility. This is an estimation based on the unmethylated analog's LogP of 1.72.	Inferred
Predicted TPSA	30.7 Å ²	Topological Polar Surface Area (TPSA) correlates with hydrogen bonding capacity. A lower TPSA, as seen in an isomer, suggests reduced potential for interaction with polar solvents like water.	
Hydrogen Bond Donors	0	The methylation at the N1 position removes	Inferred

the N-H donor site.

The lack of donors
severely limits
interactions with
water.

Hydrogen Bond
Acceptors

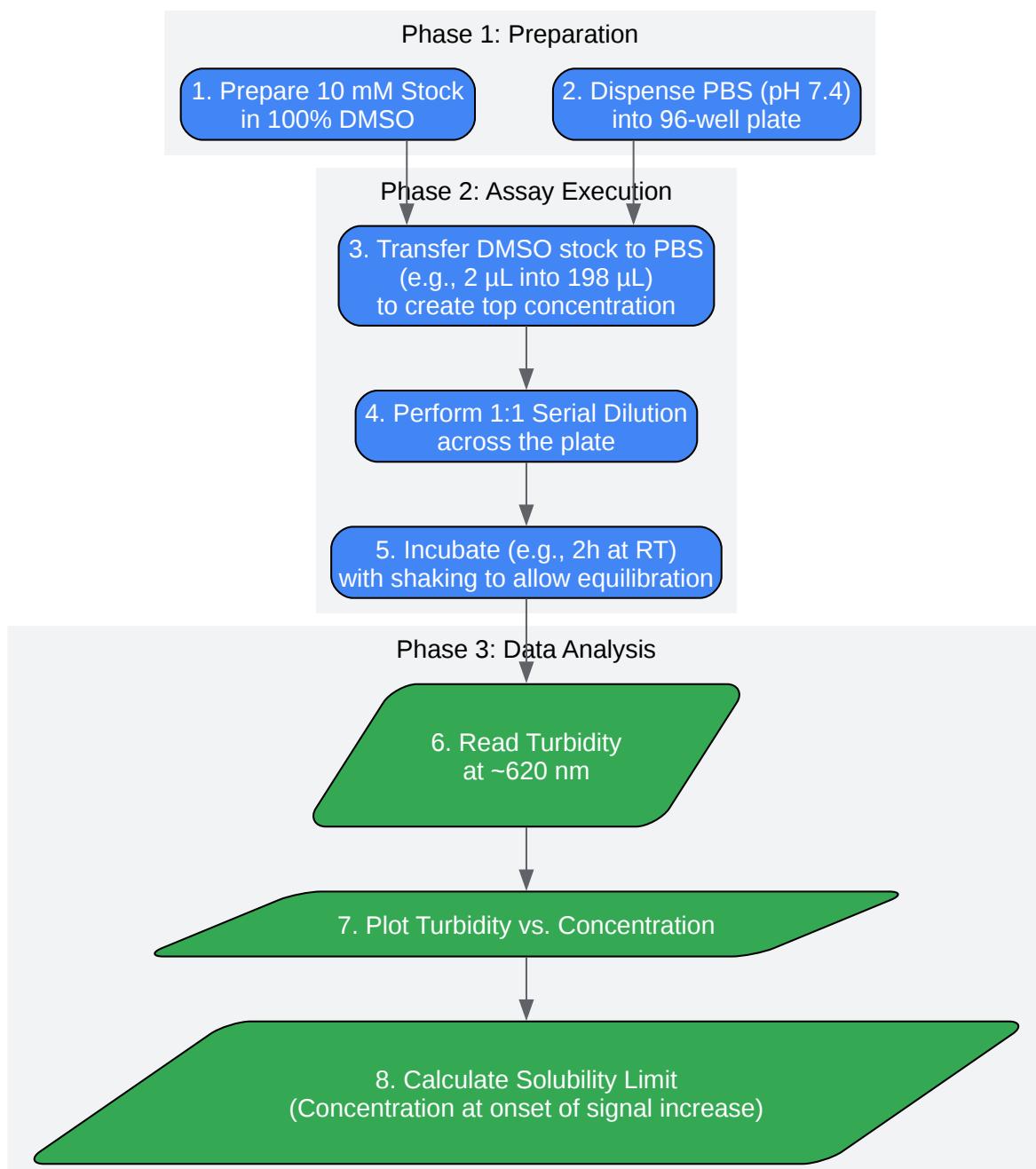
3

The nitrogen atoms in
the ring system can
accept hydrogen
bonds.

Inferred

Expert Insight: The combination of a LogP value nearing 2, a complete lack of hydrogen bond donors, and a relatively low polar surface area strongly indicates that **6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine** is likely a poorly soluble compound in aqueous physiological buffers. This is a common characteristic for many pyrazole and pyrazolopyridine derivatives, which often present challenges in biopharmaceutical profiling.

Recommended Protocol: Kinetic Solubility Assessment via Turbidimetry


Given the absence of public data, experimental determination is necessary. The following protocol describes a robust, high-throughput method for assessing kinetic solubility, which measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This is the standard assay used in early drug discovery to flag potential solubility liabilities.

Causality Behind Experimental Choices:

- Why DMSO Stock? Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a vast range of organic compounds, even those that are highly insoluble in water. Starting with a high-concentration DMSO stock (e.g., 10-20 mM) is standard practice as it ensures the compound is fully solvated before its introduction into the aqueous buffer.
- Why Phosphate-Buffered Saline (PBS)? PBS at pH 7.4 is used to mimic physiological conditions, providing data that is more relevant to a compound's behavior in the body than data from pure water.

- Why Turbidimetry/Nephelometry? These methods provide a rapid and quantitative measure of insolubility. As the compound precipitates, it forms fine particles that scatter light. A nephelometer or plate reader capable of measuring turbidity can detect this light scatter, pinpointing the exact concentration at which precipitation occurs.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519349#6-bromo-1-methyl-1h-pyrazolo-4-3-b-pyridine-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com